(8Z,11Z,14Z,17Z,20Z)-hexacosapentaenoyl-CoA

VLC-PUFA biosynthesis positional isomerism omega-6 pathway

(8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA (C26:5 n-6-CoA) is an omega-6 (n-6) very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) formed by the formal condensation of coenzyme A with (8Z,11Z,14Z,17Z,20Z)-hexacosapentaenoic acid. It carries five cis double bonds at positions 8, 11, 14, 17, and 20 relative to the carboxyl terminus, placing it in the n-6 series and distinguishing it from its n-3 positional isomer, (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA (C26:5 n-3-CoA).

Molecular Formula C47H76N7O17P3S
Molecular Weight 1136.1 g/mol
Cat. No. B15545932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8Z,11Z,14Z,17Z,20Z)-hexacosapentaenoyl-CoA
Molecular FormulaC47H76N7O17P3S
Molecular Weight1136.1 g/mol
Structural Identifiers
InChIInChI=1S/C47H76N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-38(56)75-31-30-49-37(55)28-29-50-45(59)42(58)47(2,3)33-68-74(65,66)71-73(63,64)67-32-36-41(70-72(60,61)62)40(57)46(69-36)54-35-53-39-43(48)51-34-52-44(39)54/h8-9,11-12,14-15,17-18,20-21,34-36,40-42,46,57-58H,4-7,10,13,16,19,22-33H2,1-3H3,(H,49,55)(H,50,59)(H,63,64)(H,65,66)(H2,48,51,52)(H2,60,61,62)/b9-8-,12-11-,15-14-,18-17-,21-20-/t36-,40-,41-,42+,46-/m1/s1
InChIKeyTYFVXOCUXRMKNU-UJPMCPLMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA: Chemical Identity, Biosynthetic Origin, and Procurement Baseline


(8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA (C26:5 n-6-CoA) is an omega-6 (n-6) very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) formed by the formal condensation of coenzyme A with (8Z,11Z,14Z,17Z,20Z)-hexacosapentaenoic acid [1]. It carries five cis double bonds at positions 8, 11, 14, 17, and 20 relative to the carboxyl terminus, placing it in the n-6 series and distinguishing it from its n-3 positional isomer, (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA (C26:5 n-3-CoA) [2]. The compound has a molecular formula of C₄₇H₇₆N₇O₁₇P₃S and a molecular weight of 1136.13 Da . It functions as the obligate biosynthetic intermediate at the critical C26 chain-length boundary—it is the product of ELOVL2-mediated elongation from C24:5 n-6-CoA and, critically, serves as the entry substrate for ELOVL4, which elongates it onward to C28–C38 VLC-PUFA species uniquely enriched in retinal photoreceptors, spermatozoa, brain, and skin [3][4].

Why (8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA Cannot Be Replaced by In-Class Analogs: Positional Isomerism and Chain-Length Specificity


Generic substitution among C26 polyunsaturated fatty acyl-CoAs is invalid for two fundamental biochemical reasons. First, positional isomerism is determinative: the n-6 isomer (8Z,11Z,14Z,17Z,20Z) and the n-3 isomer (11Z,14Z,17Z,20Z,23Z) are chemically distinct entities with different double-bond registries, arising from divergent biosynthetic pathways—the former from the omega-6 cascade (linoleic acid → arachidonic acid → 22:4n-6 → 24:4n-6 → 24:5n-6 → 26:5n-6-CoA) and the latter from the omega-3 cascade (α-linolenic acid → EPA → 22:5n-3 → 24:5n-3 → 26:5n-3-CoA) [1]. Second, the C26 chain length occupies a critical enzymatic boundary: ELOVL2 extends substrates up to C26, whereas ELOVL4 specifically accepts C26 substrates and elongates them beyond C26 to C28–C38 VLC-PUFA products [2][3]. Substituting a C24:5 n-6-CoA (precursor) or C28:5 n-6-CoA (product) for C26:5 n-6-CoA would interrogate entirely different enzymatic steps and biological compartments. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for (8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA: Comparator-Based Data Guide


Positional Isomer Selectivity: n-6 (8Z,11Z,14Z,17Z,20Z) vs. n-3 (11Z,14Z,17Z,20Z,23Z) Double-Bond Registry Determines Biological Pathway Assignment

(8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA (n-6) and (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA (n-3) are chemically non-identical positional isomers. The n-6 isomer bears double bonds at carbons 8, 11, 14, 17, and 20 (counting from the carboxyl carbon), whereas the n-3 isomer has double bonds at positions 11, 14, 17, 20, and 23 [1]. These distinct regiochemistries commit each isomer to a separate metabolic fate: the n-6 isomer is the obligate intermediate linking arachidonic acid (20:4n-6)-derived elongation products to C28–C38 n-6 VLC-PUFA, while the n-3 isomer connects EPA (20:5n-3)-derived elongation products to C28–C38 n-3 VLC-PUFA [2]. In bovine retina, dipolyunsaturated phosphatidylcholines contain both n-6 and n-3 VLC-PUFA series, with n-6 pentaenes (including C26:5n-6) confirmed to co-occur alongside n-3 hexaenes [3]. Using either isomer interchangeably in an enzymatic assay would confound pathway assignment because ELOVL4 discriminates between n-6 and n-3 acyl-CoA substrates based on the ω-end region of the fatty acyl moiety [4].

VLC-PUFA biosynthesis positional isomerism omega-6 pathway retinal lipidomics

ELOVL4 Substrate Preference: Omega-3 Precursors Are More Efficiently Elongated Than Omega-6 Precursors to VLC-PUFA

The ELOVL4 enzyme, which accepts C26 acyl-CoAs (including C26:5 n-6-CoA) as substrates for further elongation to C28–C38 VLC-PUFA, exhibits a measurable preference for n-3 over n-6 precursors. When PC12 cells expressing ELOVL4 were supplemented with individual PUFA precursors, 20:5n-3 (EPA, the n-3 precursor that feeds into the C26:5 n-3-CoA pool) was more efficiently elongated to VLC-PUFA than 20:4n-6 (arachidonic acid, the n-6 precursor feeding into the C26:5 n-6-CoA pool) [1]. In each fatty acid treatment group, C34 and C36 VLC-PUFA species were the predominant products, but the total VLC-PUFA yield from the n-3 precursor exceeded that from the n-6 precursor [1]. This means that endogenously, the flux through the C26:5 n-6-CoA intermediate is intrinsically lower than through the C26:5 n-3-CoA intermediate under equivalent precursor availability, a fact that must be accounted for when designing in vitro elongation assays or interpreting VLC-PUFA profiling data [2].

ELOVL4 substrate specificity VLC-PUFA elongation efficiency EPA vs arachidonic acid retinal lipid biosynthesis

C26 Chain-Length Gatekeeper: The Boundary Between ELOVL2 and ELOVL4 Enzymatic Domains Defines the Compound's Role as an Obligate Branch-Point Intermediate

In vertebrate VLC-PUFA biosynthesis, C26 represents the critical chain-length boundary separating the enzymatic domains of ELOVL2 and ELOVL4. ELOVL2 produces VLC-PUFA up to C26, whereas ELOVL4 mediates elongation beyond C26 to C28–C38 products [1]. In fish models, this division of labor is explicit: Elovl2 produces VLC-PUFA up to C26, while Elovl4 is involved in the biosynthesis of longer VLC-PUFA including polyenes up to C36 [2]. In mammalian systems, ELOVL4 was shown to be essential for elongation of C26:5n-3 to C28:5n-3 and for generating C30–C38 VLC-PUFA, which are formed only in ELOVL4-expressing cells [3]. Supplying C24:5 n-6-CoA (substrate of ELOVL2, not ELOVL4) or C28:5 n-6-CoA (product of ELOVL4, not its substrate) would assay completely different enzymatic steps. This gatekeeper position makes C26:5 n-6-CoA uniquely valuable as the only compound that can be used to interrogate the ELOVL2-to-ELOVL4 substrate handoff mechanism [4].

ELOVL2 ELOVL4 chain-length specificity VLC-PUFA biosynthetic boundary C26 gatekeeper

Species-Specific n-3/n-6 VLC-PUFA Stoichiometry: Human Retina Exhibits a ~0.9:1 Ratio Versus ~9:1 in Mouse Retina, Dictating Choice of Model System

The quantitative contribution of n-6 versus n-3 VLC-PUFA species—and therefore the relative biological importance of the C26:5 n-6-CoA intermediate versus its n-3 counterpart—differs dramatically between species. A comprehensive GC-MS analysis of human and mouse retinal tissue demonstrated that the n-3/n-6 VLC-PUFA ratio in human retina (both macula and periphery) is approximately 0.9:1, whereas in mouse retina it is approximately 9:1—a roughly ten-fold difference [1]. Furthermore, mouse retina contains almost ten times more total VLC-PUFA than human retina (2.27% vs 0.25% and 0.32% of total fatty acids in macula and periphery, respectively) [1]. This means that in human retinal biology, the n-6 VLC-PUFA pathway (in which C26:5 n-6-CoA is a key intermediate) plays a proportionally far greater role than in mouse, where the n-3 pathway dominates. Consequently, studies of n-6 VLC-PUFA biology using mouse models may underestimate the quantitative contribution and physiological significance of the n-6 pathway in human retinal health and disease [2].

retinal VLC-PUFA quantification n-3/n-6 ratio human vs mouse retina translational model selection

Disease-Relevant ELOVL4 Mutation Effects on VLC-PUFA Chain Length: SCA34 Mutants Produce Truncated Ultra-Long-Chain Products, Implicating C26 Substrate Recognition

Mutations in ELOVL4 that cause Spinocerebellar Ataxia Type 34 (SCA34) produce a characteristic biochemical signature: shortened ultra-long-chain (ULC) polyunsaturated fatty acyl chains in phosphatidylcholine species. A cell-based assay demonstrated that each of five known SCA34 mutants (Q180P, T233M, W246G, I171T, L168F) generated shorter ULC-PUFA-containing phosphatidylcholines than wild-type ELOVL4 protein, with severity ranked as Q180P and T233M > W246G > I171T and L168F [1]. Critically, the amino acid residues mutated in SCA34 are predicted to reside in transmembrane helices that interact with the ω-end region of the fatty acyl moiety of the substrate acyl-CoA [1]. Since C26 acyl-CoAs (including C26:5 n-6-CoA) are the key entry substrates for ELOVL4-mediated elongation, mutations that disrupt ω-end recognition would be expected to disproportionately affect C26 substrate binding and processing, leading to incomplete elongation and the observed chain shortening phenotype. In complementary work, the W246G mutant synthesized and accumulated 32:6n-3, whereas the L168F mutant exhibited a gain-of-function in VLC-PUFA biosynthesis, producing 38:5n-3 not detected with wild-type ELOVL4 [2]. These differential effects confirm that the C26 substrate interaction surface of ELOVL4 is a pharmacologically and pathologically relevant site.

SCA34 ELOVL4 mutation VLC-PUFA chain shortening C26 substrate recognition neurodegeneration

Chemical Identity and Procurement Specifications: Molecular Characterization Distinguishing C26:5 n-6-CoA from Structurally Similar Acyl-CoA Thioesters

Accurate procurement requires unambiguous chemical identification because multiple C26 polyunsaturated acyl-CoA species exist with closely related molecular formulas and masses. (8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA has a molecular formula of C₄₇H₇₆N₇O₁₇P₃S and a molecular weight of 1136.13 Da (protonated form), with a monoisotopic mass of 1135.4231242717 Da [1][2]. The SMILES string (CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@H](O)C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O[C@H]([C@H](O)[C@@H]1OP(=O)(O)O)n1cnc2c(N)ncnc12) and InChIKey (TYFVXOCUXRMKNU-UJPMCPLMSA-N) provide unique structural identifiers that distinguish this compound from (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA (C26:5 n-3-CoA), (8Z,11Z,14Z,17Z,20Z,23Z)-hexacosahexaenoyl-CoA (C26:6 n-3-CoA, MW differs by ~2 Da due to one additional double bond), and saturated C26:0-CoA (MW differs and lacks unsaturation) [3]. Vendors including MedChemExpress (Cat. No. HY-148285), TargetMol (Cat. No. TYD-02380), and Alfa Chemistry (Cat. No. NZs000218) supply this compound for research use, typically in quantities starting at 50 mg [4][5]. The compound should be stored sealed away from light [5].

acyl-CoA procurement molecular characterization quality control VLC-PUFA-CoA standard

Optimal Application Scenarios for (8Z,11Z,14Z,17Z,20Z)-Hexacosapentaenoyl-CoA Based on Quantitative Differentiation Evidence


ELOVL4 Condensation Activity Assays for Drug Discovery Targeting STGD3 and Age-Related Macular Degeneration

Use C26:5 n-6-CoA as the specific substrate in cell-free microsomal ELOVL4 condensation assays to measure the rate of 3-oxo-C28:5 n-6-CoA formation in the presence of malonyl-CoA [1]. Because ELOVL4 is the only mammalian elongase that accepts C26 acyl-CoAs and extends them to C28–C38 products, C26:5 n-6-CoA uniquely reports on ELOVL4 catalytic activity without interference from ELOVL1, ELOVL2, ELOVL3, ELOVL5, or ELOVL6 [2]. This specificity makes it the preferred substrate for high-throughput screens seeking small-molecule modulators of ELOVL4 for STGD3 and age-related macular degeneration, where reduced VLC-PUFA levels are implicated in photoreceptor degeneration [3]. The n-6 isomer is particularly relevant for human disease modeling given that the human retinal n-3/n-6 VLC-PUFA ratio is ~0.9:1, meaning n-6 VLC-PUFA represent approximately half of the VLC-PUFA pool [4].

SCA34 vs STGD3 Mutation Phenotyping: Differentiating Effects on n-6 VLC-PUFA vs VLC-SFA Biosynthesis

Express wild-type ELOVL4 alongside SCA34-associated mutants (L168F, W246G, Q180P, T233M, I171T) and STGD3-associated truncation mutants in cell culture, then supplement with C26:5 n-6-CoA to quantify the differential effects of each mutation on n-6 VLC-PUFA elongation product profiles [1]. The SCA34 mutations produce shortened ULC-PUFA-PC species due to disrupted ω-end substrate recognition, with a defined severity ranking (Q180P ≈ T233M > W246G > I171T ≈ L168F), while STGD3 truncation mutants exhibit a dominant-negative effect that globally reduces VLC-PUFA synthesis [2][3]. Using C26:5 n-6-CoA rather than a saturated C26:0-CoA as the substrate probe allows parallel assessment of VLC-PUFA and VLC-SFA biosynthetic capacity within the same experimental system, critical because SCA34 mutations differentially impair VLC-SFA biosynthesis while retaining VLC-PUFA biosynthetic capability [4].

Retinal and Sperm VLC-PUFA Pathway Tracing Using Stable Isotope-Labeled C26:5 n-6-CoA

Deploy ¹³C- or ²H-labeled (8Z,11Z,14Z,17Z,20Z)-hexacosapentaenoyl-CoA in pulse-chase metabolic labeling experiments in retinal explants, spermatozoa, or ELOVL4-expressing cell lines to trace the quantitative incorporation of the n-6 VLC-PUFA precursor into specific phospholipid and sphingolipid molecular species [1]. The C26 chain length is critical because it bypasses the ELOVL2-dependent elongation steps and directly feeds into the ELOVL4-catalyzed elongation to C28–C38 products. This targeted approach avoids the confounding variable of precursor competition at earlier elongation steps, which is especially important given that 20:5n-3 outcompetes 20:4n-6 for ELOVL4-mediated elongation [2]. The resulting data can resolve long-standing questions about the differential incorporation of n-6 versus n-3 VLC-PUFA into the sn-1 position of dipolyunsaturated phosphatidylcholines in photoreceptor outer segment disk membranes [3].

Species-Specific Retinal VLC-PUFA Metabolism Studies: Human vs Mouse Model Validation

Use C26:5 n-6-CoA as a calibrated reference standard in GC-MS or LC-MS/MS methods for quantifying the full complement of n-6 VLC-PUFA species (C26–C38) in human and mouse retinal tissue punches [1]. The ten-fold difference in n-3/n-6 VLC-PUFA ratio between human (~0.9:1) and mouse (~9:1) retina means that the n-6 VLC-PUFA intermediate pool—for which C26:5 n-6-CoA is the gateway—represents a far larger proportional contribution in human tissue [2]. Incorporating a pure C26:5 n-6-CoA standard into analytical workflows ensures accurate identification and quantification of the n-6 VLC-PUFA series, which may otherwise be underrepresented or misannotated in routine lipidomics pipelines optimized for the more abundant n-3 species. This application is directly relevant to translational studies assessing whether mouse models of ELOVL4 dysfunction adequately recapitulate human retinal VLC-PUFA deficiency [3].

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